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Compound of Interest

Compound Name: 3-Phenylpropanoyl chloride

Cat. No.: B143358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of 3-Phenylpropanoyl chloride (CAS No. 645-45-4), a key intermediate in organic

synthesis. This document details the instrumental analysis of the compound, including Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS), and provides a detailed protocol for its preparation from 3-phenylpropanoic

acid.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Phenylpropanoyl chloride,

providing a reference for its identification and characterization.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment Intensity

~3050-3030 C-H stretch (aromatic) Medium

~2950-2850 C-H stretch (aliphatic) Medium

~1800 C=O stretch (acyl chloride) Strong

~1600, ~1495, ~1450 C=C stretch (aromatic ring) Medium-Strong

~750, ~700
C-H bend (monosubstituted

benzene)
Strong

Table 1: Characteristic Infrared Absorption Bands of 3-Phenylpropanoyl Chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35-7.20 Multiplet 5H
Aromatic protons

(C₆H₅)

~3.20 Triplet 2H -CH₂-COCl

~3.00 Triplet 2H Ph-CH₂-

Table 2: ¹H NMR Spectroscopic Data for 3-Phenylpropanoyl Chloride (solvent: CDCl₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ, ppm) Assignment

~173 C=O (acyl chloride)

~140 C (quaternary, aromatic)

~129 CH (aromatic)

~128 CH (aromatic)

~126 CH (aromatic)

~55 -CH₂-COCl

~30 Ph-CH₂-

Table 3: ¹³C NMR Spectroscopic Data for 3-Phenylpropanoyl Chloride (solvent: CDCl₃).

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

168/170 ~3:1 [M]⁺ (Molecular ion)

133 Moderate [M - Cl]⁺

105 High [C₆H₅CH₂CH₂]⁺

91 Base Peak [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺

Table 4: Key Fragmentation Peaks in the Mass Spectrum of 3-Phenylpropanoyl Chloride.

Experimental Protocols
The following are detailed methodologies for the synthesis of 3-Phenylpropanoyl chloride
and the acquisition of its spectroscopic data.

Synthesis of 3-Phenylpropanoyl Chloride
A common and effective method for the synthesis of 3-Phenylpropanoyl chloride is the

reaction of 3-phenylpropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or
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oxalyl chloride.[1]

Materials:

3-phenylpropanoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Round-bottom flask

Reflux condenser with a drying tube

Magnetic stirrer and stir bar

Heating mantle or oil bath

Rotary evaporator

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-

phenylpropanoic acid in a minimal amount of anhydrous DCM.

If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride or oxalyl chloride to the

stirred solution at room temperature. The addition should be done carefully as the reaction

can be exothermic and produce HCl gas.

After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure the

reaction goes to completion. The progress of the reaction can be monitored by the cessation

of gas evolution.
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After cooling to room temperature, carefully remove the excess chlorinating agent and the

solvent by distillation, followed by rotary evaporation.

The crude 3-Phenylpropanoyl chloride can be purified by vacuum distillation to yield a

clear, colorless to light yellow liquid.

Reactants
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Synthesis of 3-Phenylpropanoyl Chloride.

Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Prepare a solution of 3-Phenylpropanoyl chloride in deuterated

chloroform (CDCl₃) at a concentration of approximately 10-20 mg/mL in a standard 5 mm

NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.
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The spectrum should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the

lower natural abundance of ¹³C.

The spectrum should be referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy:

Sample Preparation: As 3-Phenylpropanoyl chloride is a liquid, it can be analyzed neat.

Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

plates to form a thin film.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean KBr/NaCl plates.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of 3-Phenylpropanoyl chloride in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion

or through a gas chromatograph (GC-MS).
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Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment

ions and a molecular ion peak.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z

40 to 250.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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